Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a photodegadation product of Atorvastatin. It is a cyclic impurity of Atorvastatin.
Brand Name: Vulcanchem
CAS No.: 873950-18-6
VCID: VC0194400
InChI: InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39)
SMILES: CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O
Molecular Formula: C33H34FN2O7Na
Molecular Weight: 612.62

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

CAS No.: 873950-18-6

Cat. No.: VC0194400

Molecular Formula: C33H34FN2O7Na

Molecular Weight: 612.62

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity - 873950-18-6

Specification

CAS No. 873950-18-6
Molecular Formula C33H34FN2O7Na
Molecular Weight 612.62
IUPAC Name 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39)
SMILES CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O
Appearance White to Off-White Solid
Melting Point 157-161°C

Introduction

Chemical Identity and Nomenclature

Basic Identification

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is definitively identified by CAS number 1315629-79-8, representing the sodium salt form of this atorvastatin degradation product . The compound exists in both acid form (CAS 873950-18-6) and sodium salt form, with the latter being more commonly used in pharmaceutical analysis . It is recognized in pharmacopoeial documents as "Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt" .

Chemical Nomenclature

The IUPAC name for this compound is 4-(1b-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2', 3':3, 4]pyrrolo[2, 1-b] oxazin-3-yl)-3-hydroxybutanoic acid Sodium salt . Alternative nomenclature includes:

  • ATV-FX1 sodium salt

  • Atorvastatin Cyclo FP Impurity

  • Atorvastatin FX1 Impurity (Na Salt)

  • Sodium;4-(1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo(4.4.0.02,4)decan-9-yl)-3-hydroxybutanoate

  • 1b-(4-Fluorophenyl)hexahydro-ss,7-dihydroxy-7-(1-methylethyl)-1a-phenyl-7a-[(phenylamino)carbonyl]-3H-oxireno pyrrolo[2,1-b] oxazine-3-butanoic Acid Sodium Salt (1:1)

Structural Characteristics and Chemical Properties

Molecular Specifications

The molecular formula of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is C33H34FN2O7.Na, with a molecular weight of 612.22 g/mol for the sodium salt form and 590.64 g/mol for the acid form . The compound features a complex tricyclic structure containing fluorophenyl, phenyl, and phenylcarbamoyl groups, with an epoxy ring system that distinguishes it from the parent atorvastatin molecule.

Structural Identifiers

The structural identity of the compound is represented through several standard chemical identifiers:

Identifier TypeValue
SMILES NotationCC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+]
InChIInChI=1S/C33H35FN2O7.Na/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1
PubChem CID58965132

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that are relevant for its identification, handling, and analytical characterization:

PropertyValueSource
Physical FormWhite to Off-White Solid
Melting Point157-161°C
Boiling Point785.8±60.0°C (Predicted)
Density1.42±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Methanol and Water
pKa4.35±0.10 (Predicted)
StabilityHygroscopic

Origin and Relationship to Atorvastatin

Formation Mechanism

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is recognized as a photodegradation product of atorvastatin . It forms through a cyclization reaction involving the fluorophenyl moiety of atorvastatin, leading to the formation of an epoxy pyrrolooxazine structure. This transformation represents a significant structural modification from the parent drug atorvastatin, which is a widely used statin medication for cholesterol management.

Pharmaceutical Significance

As a known impurity of atorvastatin, this compound is monitored in pharmaceutical quality control processes. Its presence in atorvastatin formulations may affect drug efficacy and safety, making its identification and quantification essential in pharmaceutical manufacturing and stability testing. Regulatory authorities typically set specific limits for this impurity in atorvastatin drug products.

Analytical Characterization

Analytical Techniques

The compound is typically characterized using multiple complementary analytical techniques to ensure accurate identification and purity assessment:

Analytical MethodApplication
HPLCPrimary method for quantitative determination and purity assessment
MASS/LC-MSConfirmation of molecular weight and structural elucidation
¹H NMRDetailed structural confirmation and isomeric characterization
FT-IRIdentification of functional groups and structural confirmation
Structure Elucidation Report (SER)Comprehensive structural characterization

Additional characterization methods available upon request include QNMR, D₂O Exchange, ¹³C NMR, ¹³C APT, COSY NMR, NOESY NMR, ¹⁵N NMR, HSQC NMR, HMQC NMR, and HMBC NMR .

Reference Standards

Hazard CodeStatementCategory
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H317May cause an allergic skin reactionWarning Sensitization, Skin
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H361Suspected of damaging fertility or the unborn childWarning Reproductive toxicity
H362May cause harm to breast-fed childrenReproductive toxicity, effects on or via lactation

Precautionary Measures

Based on the hazard profile, appropriate precautions should be implemented when handling this compound, including:

  • Use of appropriate personal protective equipment

  • Avoidance of exposure during pregnancy and breastfeeding

  • Implementation of proper containment measures to prevent skin contact and inhalation

  • Storage at appropriate temperature conditions (-20°C freezer recommended)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator